N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-methoxybenzamide
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Overview
Description
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-methoxybenzamide is a complex organic compound that features a pyridazine ring substituted with an ethoxy group and a phenyl ring, which is further connected to a methoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-methoxybenzamide typically involves multiple steps, starting with the preparation of the pyridazine ring. One common method is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a boronic acid with a halogenated pyridazine under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-throughput screening and optimization of reaction parameters is crucial in industrial settings to maximize efficiency and minimize costs .
Chemical Reactions Analysis
Types of Reactions
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce nitro groups to amines or other functional group transformations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties .
Scientific Research Applications
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-methoxybenzamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: It has potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings
Mechanism of Action
The mechanism of action of N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and target. For example, in medicinal chemistry, it might inhibit a particular enzyme involved in disease progression .
Comparison with Similar Compounds
Similar Compounds
Sulfaethoxypyridazine: Another pyridazine derivative with antibacterial properties.
Pyridaben: A pyridazine-based pesticide.
Norflurazon: A pyridazinone herbicide
Uniqueness
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-methoxybenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of ethoxy and methoxy groups, along with the benzamide moiety, makes it a versatile compound for various applications, distinguishing it from other pyridazine derivatives .
Properties
IUPAC Name |
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c1-3-26-19-12-11-18(22-23-19)15-5-4-6-16(13-15)21-20(24)14-7-9-17(25-2)10-8-14/h4-13H,3H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTHSJBNBQYUOQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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